Impact of Halogen Identity on Physicochemical and Reactivity Profiles
No direct head-to-head biological or physicochemical study was located for this exact compound versus its bromo or chloro analogs. However, class-level inference from aryl halide reactivity and halogen bonding literature establishes that the C–I bond (bond dissociation energy ~57 kcal·mol⁻¹) is significantly weaker and more polarizable than C–Br (~70 kcal·mol⁻¹) or C–Cl (~84 kcal·mol⁻¹). This makes the iodo derivative a superior substrate for Pd-catalyzed cross-coupling reactions (higher oxidative addition rate) and a stronger halogen bond donor (σ-hole magnitude I > Br > Cl). For users requiring a reactive handle for Suzuki, Sonogashira, or Buchwald–Hartwig couplings, the iodo compound provides a kinetic advantage that the bromo analog (CAS 179943-73-3) or chloro analog (CAS 37134-89-3) cannot match without increased catalyst loading or temperature. [1][2]
| Evidence Dimension | C–X bond dissociation energy (BDE) and halogen bond donor strength |
|---|---|
| Target Compound Data | C–I BDE ~57 kcal·mol⁻¹; iodine σ-hole magnitude highest among halogens |
| Comparator Or Baseline | C–Br BDE ~70 kcal·mol⁻¹; C–Cl BDE ~84 kcal·mol⁻¹ |
| Quantified Difference | C–I BDE is ~13–27 kcal·mol⁻¹ lower than C–Br/C–Cl, enabling faster oxidative addition in Pd catalysis |
| Conditions | Gas-phase BDE values; general reactivity trends validated in cross-coupling literature |
Why This Matters
Procurement of the iodo derivative over the bromo or chloro analog may be critical for synthetic routes where mild conditions or high coupling yields are required.
- [1] Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. C–I BDE = 57 kcal·mol⁻¹; C–Br BDE = 70 kcal·mol⁻¹; C–Cl BDE = 84 kcal·mol⁻¹. View Source
- [2] Politzer, P., Murray, J. S., & Clark, T. (2013). Halogen bonding: an electrostatically-driven highly directional noncovalent interaction. Physical Chemistry Chemical Physics, 15(27), 11178–11189. σ-hole magnitude follows I > Br > Cl. View Source
